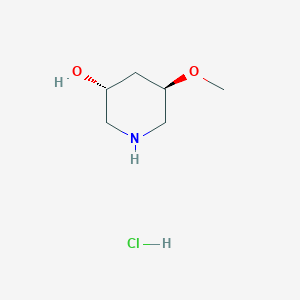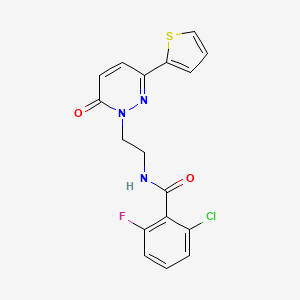![molecular formula C15H14ClN3O B2430811 (E)-3-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one CAS No. 2034996-88-6](/img/structure/B2430811.png)
(E)-3-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H14ClN3O and its molecular weight is 287.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
- Lung Cancer: A study found that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one, similar to the compound , exhibited inhibitory effects on A549 lung cancer cells. The most effective compound in this series was identified as 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, which may act by modulating autophagy (Zhang et al., 2008).
- Anticancer and Antimicrobial Agents: Novel biologically potent heterocyclic compounds, including derivatives of the compound , were synthesized and evaluated for their anticancer activity. They showed notable potency, with some compounds having higher anticancer activity than the reference drug doxorubicin. Additionally, these compounds demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
Antimicrobial Activity
- Synthesis and Molecular Docking Study: New 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized and shown to have potential as anticancer and antimicrobial agents. The molecular docking studies indicated their potential utility in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
- Antibacterial Activity: A novel series of DNA gyrase inhibitors, including 5-[(E)-2-arylvinyl]pyrazoles derived from the compound, exhibited potent antibacterial activity against quinolone-resistant clinical isolates of gram-positive bacteria (Tanitame et al., 2005).
Miscellaneous Applications
- Anti-Inflammatory Agents: Some novel pyrazoline derivatives were synthesized and evaluated for their anti-inflammatory and antibacterial activities. The microwave irradiation method used in their synthesis was found to be effective, yielding high yields and showing environmental friendliness (Ravula et al., 2016).
- Anticancer and Antimicrobial Activity Studies: The bioactive molecule 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol was studied for its antimicrobial activity and found to exhibit antifungal and antibacterial effects. Molecular docking identified potential hydrogen bonds and binding energy with different proteins (Viji et al., 2020).
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-14-4-2-1-3-12(14)5-6-15(20)18-9-10-19-13(11-18)7-8-17-19/h1-8H,9-11H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERVFCWVRUTBOG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=CC=N2)CN1C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(3-Oxobutyl)phenoxy]propanoic acid](/img/structure/B2430729.png)








![N-[(2,6-dichlorophenyl)methyl]acetamide](/img/structure/B2430744.png)
![4-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2430745.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2430746.png)

![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2430751.png)
